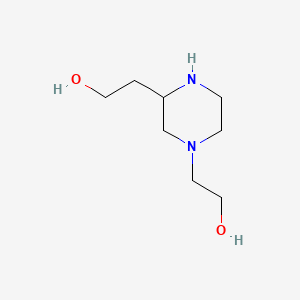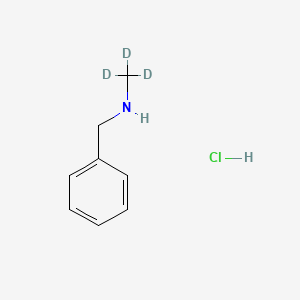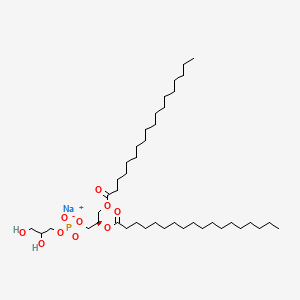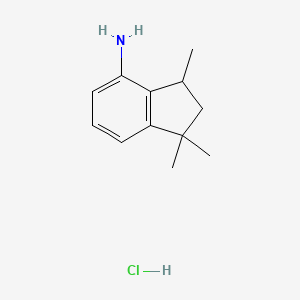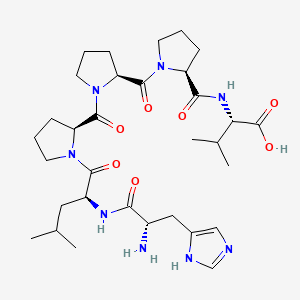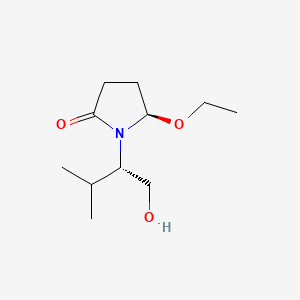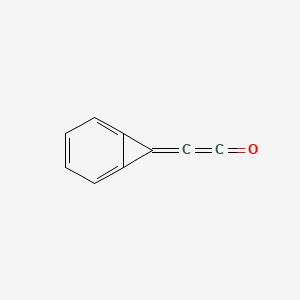
CID 45079136
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 45079136: is a unique organic compound characterized by its bicyclic structure. This compound is known for its interesting chemical properties and potential applications in various fields of scientific research. The structure consists of a seven-membered ring fused with a three-membered ring, making it a subject of interest for chemists studying ring strain and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 45079136 typically involves the following steps:
Starting Materials: The synthesis begins with cycloheptatriene, which undergoes a series of reactions to form the desired bicyclic structure.
Reaction Conditions: The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the bicyclic structure.
Catalysts: Catalysts such as palladium or nickel complexes may be used to enhance the reaction efficiency and yield.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic processes and reaction optimization have made it possible to produce this compound on a larger scale for research purposes.
Análisis De Reacciones Químicas
Types of Reactions
CID 45079136 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical applications.
Aplicaciones Científicas De Investigación
CID 45079136 has several scientific research applications:
Chemistry: Used as a model compound to study ring strain and reactivity in bicyclic systems.
Medicine: Investigated for its potential use in drug design and synthesis.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of CID 45079136 involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing different pathways and molecular targets. For example, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptatriene: A precursor in the synthesis of CID 45079136.
Benzocyclopropene: Another bicyclic compound with similar reactivity.
Cyclopropabenzene: Shares structural similarities and reactivity patterns.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a ketene functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
119463-23-9 |
|---|---|
Fórmula molecular |
C9H4O |
Peso molecular |
128.13 |
Nombre IUPAC |
2-(7-bicyclo[4.1.0]hepta-1,3,5-trienylidene)ethenone |
InChI |
InChI=1S/C9H4O/c10-6-5-9-7-3-1-2-4-8(7)9/h1-4H |
Clave InChI |
SHNYQJPIWOFDLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C2=C=C=O |
Sinónimos |
Ethenone, bicyclo[4.1.0]hepta-1,3,5-trien-7-ylidene- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


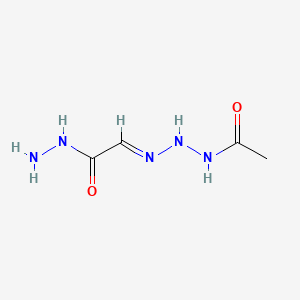
![(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol](/img/structure/B571120.png)
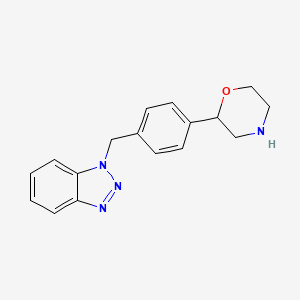

![3,9-Dioxatricyclo[4.3.1.0~2,4~]decane](/img/structure/B571127.png)
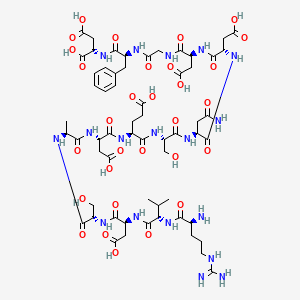
![(3aR,6aS)-3,3a,4,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B571131.png)
